6-(4-methoxyphenyl)-3-methyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
6-(4-METHOXYPHENYL)-3-METHYL-N~4~-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLMETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a diverse array of functional groups, including methoxyphenyl, methyl, benzothiophene, and isoxazolo-pyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-METHOXYPHENYL)-3-METHYL-N~4~-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLMETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesisKey reagents often include organometallic catalysts and specific solvents to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-(4-METHOXYPHENYL)-3-METHYL-N~4~-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLMETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the benzothiophene ring.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the methoxyphenyl group yields quinones, while reduction of nitro groups results in amines .
Scientific Research Applications
6-(4-METHOXYPHENYL)-3-METHYL-N~4~-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLMETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-METHOXYPHENYL)-3-METHYL-N~4~-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLMETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-(4-Methoxyphenyl)-2,4-dichloro-1,3,5-triazine: Used as UV light absorbers.
1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide: Known for its anticoagulant properties.
Uniqueness
6-(4-METHOXYPHENYL)-3-METHYL-N~4~-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLMETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C24H23N3O3S |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-3-methyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H23N3O3S/c1-14-22-19(23(28)25-13-18-11-16-5-3-4-6-21(16)31-18)12-20(26-24(22)30-27-14)15-7-9-17(29-2)10-8-15/h7-12H,3-6,13H2,1-2H3,(H,25,28) |
InChI Key |
XKJACTPBAAJDPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)NCC4=CC5=C(S4)CCCC5 |
Origin of Product |
United States |
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